molecular formula C10H18FNO4S B2655529 Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate CAS No. 1955520-31-6

Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate

Cat. No.: B2655529
CAS No.: 1955520-31-6
M. Wt: 267.32
InChI Key: LIZAPFOWXFGEMS-UHFFFAOYSA-N
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Description

Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl group, a fluorosulfonyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a fluorosulfonyl-containing reagent. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction might be carried out in an organic solvent such as dichloromethane, with a base like triethylamine, at a controlled temperature to ensure the desired product is formed.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing the reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated systems and reactors would be essential to handle the potentially hazardous fluorosulfonyl reagents on a large scale.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The fluorosulfonyl group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the sulfur atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out in organic solvents, with careful control of temperature and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid, while nucleophilic substitution could introduce a variety of functional groups depending on the nucleophile employed.

Scientific Research Applications

Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure may allow it to interact with biological targets in novel ways, making it a potential candidate for drug discovery and development.

    Medicine: Its potential bioactivity could be explored for therapeutic applications, such as in the treatment of diseases or as a diagnostic tool.

    Industry: The compound could be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The fluorosulfonyl group could play a key role in these interactions, potentially forming covalent bonds with target proteins or altering their conformation.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-cyano-3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate: This compound shares a similar core structure but features a cyano group instead of a hydrogen atom on the pyrrolidine ring.

    Tert-butyl 3-[(trifluoromethyl)sulfonyl]pyrrolidine-1-carboxylate: This compound has a trifluoromethylsulfonyl group instead of a fluorosulfonyl group.

Uniqueness

Tert-butyl 3-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for exploring new chemical transformations and biological interactions.

Properties

IUPAC Name

tert-butyl 3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO4S/c1-10(2,3)16-9(13)12-5-4-8(6-12)7-17(11,14)15/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZAPFOWXFGEMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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